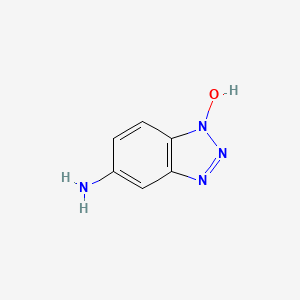

1-Hydroxybenzotriazol-5-amine

描述

Historical Context and Evolution of Hydroxybenzotriazole-based Reagents in Amide and Peptide Bond Formation

The journey of peptide synthesis has been marked by continuous innovation aimed at achieving high efficiency, minimizing side reactions, and preserving the stereochemical integrity of amino acids. A pivotal moment in this journey was the introduction of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), for activating the carboxyl group of an amino acid to facilitate peptide bond formation. acs.orguni-kiel.de This activation, however, was not without its challenges, primarily the risk of racemization—the loss of a specific stereoisomer's purity—and the formation of unreactive N-acylurea byproducts. acs.orgnih.gov

In 1970, a significant breakthrough occurred when Wolfgang König and Rudolf Geiger introduced 1-hydroxybenzotriazole (B26582) (HOBt) as an additive to be used in conjunction with carbodiimides. uni-kiel.debachem.com The genius of this approach lies in the in-situ formation of an HOBt-active ester. This intermediate is more stable than the O-acylisourea formed with the carbodiimide (B86325) alone, yet sufficiently reactive to couple with an amine. uni-kiel.de Crucially, the use of HOBt was found to effectively suppress racemization and prevent the formation of the problematic N-acylurea, thereby enhancing the yield and purity of the desired peptide. uni-kiel.debachem.comsigmaaldrich.com

The success of HOBt spurred further research into other benzotriazole (B28993) derivatives to fine-tune the properties of these coupling additives. This led to the development of a range of substituted HOBt analogues, each offering unique advantages. For instance, derivatives with electron-withdrawing groups, such as 7-aza-1-hydroxybenzotriazole (HOAt), were found to be more acidic and, consequently, more reactive, leading to faster coupling rates. acs.org The development of phosphonium (B103445) and aminium/uronium salts of HOBt and its derivatives, such as HBTU, TBTU, and HATU, marked another evolutionary step. bachem.compeptide.com These reagents come pre-activated, offering high coupling rates and convenience, though they require the presence of a base. bachem.com

The following table provides a snapshot of key developments in hydroxybenzotriazole-based reagents:

| Reagent/Additive | Year of Introduction/Popularization | Key Advancement |

| Dicyclohexylcarbodiimide (DCC) | 1955 | One of the first widely used carbodiimide coupling reagents. acs.org |

| 1-Hydroxybenzotriazole (HOBt) | 1970 | Introduced as an additive to suppress racemization and side reactions. uni-kiel.debachem.com |

| 7-Aza-1-hydroxybenzotriazole (HOAt) | Early 1990s | A more reactive analogue of HOBt due to the electron-withdrawing effect of the nitrogen at the 7-position. acs.org |

| HBTU, TBTU, HATU | Post-1990s | Onium salts of HOBt and HOAt derivatives, offering high reactivity and ease of use. bachem.compeptide.com |

Despite the advancements, a notable drawback of anhydrous HOBt is its explosive nature, which has led to restrictions on its transport and handling. bachem.comwikipedia.org This has fueled the search for safer and more stable alternatives, such as OxymaPure. acs.org

Rationale for the Investigation of 1-Hydroxybenzotriazol-5-amine in Advanced Synthetic Methodologies

The exploration of substituted HOBt derivatives is driven by the desire to modulate the electronic properties of the benzotriazole core, thereby influencing the reactivity and efficacy of the resulting coupling additive. The introduction of substituents can alter the acidity of the hydroxyl group, the stability of the active ester intermediate, and the solubility of the reagent.

In this context, the investigation of this compound is a logical, albeit less documented, extension of this research paradigm. The introduction of an amino group (-NH2), which is typically electron-donating, at the 5-position of the benzotriazole ring would be expected to have a distinct electronic effect compared to the more common electron-withdrawing substituents like chloro or nitro groups.

The rationale for investigating this compound in advanced synthetic methodologies can be hypothesized as follows:

Modulation of Reactivity: The electron-donating nature of the amino group could potentially decrease the acidity of the hydroxyl group compared to unsubstituted HOBt. This might lead to a less reactive active ester, which could be advantageous in specific applications where a slower, more controlled coupling is desired to minimize side reactions with sensitive substrates.

Altered Solubility: The presence of the amino group could modify the solubility profile of the reagent and its byproducts, potentially simplifying purification processes.

Probing Structure-Activity Relationships: Synthesizing and evaluating this compound would provide valuable data points for understanding the structure-activity relationship of HOBt derivatives. This knowledge is crucial for the rational design of new and improved coupling reagents tailored for specific synthetic challenges.

Potential for Further Functionalization: The amino group itself serves as a handle for further chemical modification, opening up possibilities for creating novel, bifunctional reagents or for tethering the HOBt moiety to a solid support for applications in solid-phase synthesis. researchgate.net

Scope and Significance of Academic Research on this compound

While the academic literature is replete with research on HOBt and its various derivatives, specific studies focusing on this compound are notably limited. The majority of research has concentrated on derivatives with electron-withdrawing groups, which generally lead to more reactive coupling additives.

The broader significance of academic research into substituted HOBt derivatives, including potential investigations into amino-substituted analogues, is profound. This research is fundamental to advancing the field of peptide and amide bond synthesis. The development of novel coupling reagents with improved efficiency, safety profiles, and tailored reactivity is critical for the synthesis of complex peptides and proteins, which are of immense importance in biochemistry, pharmacology, and materials science.

Key areas where research on novel HOBt derivatives has a significant impact include:

Drug Discovery: The efficient synthesis of peptide-based drugs and other complex organic molecules containing amide bonds is heavily reliant on effective coupling reagents.

Green Chemistry: The development of more atom-economical and safer reagents is a central tenet of green chemistry. Research into HOBt alternatives that are less hazardous and generate easily removable byproducts contributes to this goal. nih.gov

Materials Science: The ability to form robust amide linkages is crucial in the synthesis of advanced polymers and materials with specific properties. chemicalbook.com

Structure

3D Structure

属性

IUPAC Name |

1-hydroxybenzotriazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c7-4-1-2-6-5(3-4)8-9-10(6)11/h1-3,11H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZOKHDUCLASGDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N=NN2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352643-36-8 | |

| Record name | 5-amino-1H-1,2,3-benzotriazol-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Hydroxybenzotriazol 5 Amine and Its Precursors

Strategies for the Construction of the Benzotriazole (B28993) Scaffold

The foundational step in the synthesis of 1-Hydroxybenzotriazol-5-amine is the formation of the 1-hydroxybenzotriazole (B26582) ring system. The most prevalent and industrially significant method for creating this scaffold begins with the cyclocondensation of an appropriately substituted o-nitrochlorobenzene derivative with hydrazine (B178648) hydrate (B1144303).

A common laboratory and industrial synthesis for the parent 1-hydroxybenzotriazole (HOBt) involves the reaction of o-nitrochlorobenzene with hydrazine hydrate in a suitable solvent such as toluene (B28343) or ethanol. beilstein-journals.orgprepchem.com The reaction proceeds via a nucleophilic aromatic substitution, where hydrazine displaces the chloride, followed by an intramolecular cyclization and tautomerization to form the stable benzotriazole ring.

Table 1: General Synthesis of 1-Hydroxybenzotriazole

| Starting Material | Reagents | Solvent | Temperature | Key Steps |

|---|

To directly synthesize a scaffold already bearing the precursor to the 5-amino group, a substituted starting material can be employed. For instance, using 2,4-dinitrochlorobenzene as the starting material would theoretically lead to the formation of 5-nitro-1-hydroxybenzotriazole. This approach introduces the nitro group at the desired position, which can subsequently be reduced to the target amine.

Targeted Amination Approaches for the 5-Position

Direct amination of the 1-hydroxybenzotriazole ring at the 5-position is challenging. Therefore, an indirect, two-step approach involving nitration followed by reduction is the most chemically plausible and widely utilized strategy for introducing an amino group onto an aromatic ring.

First, the 1-hydroxybenzotriazole scaffold is nitrated to introduce a nitro group at the 5-position, yielding 5-nitro-1-hydroxybenzotriazole. This electrophilic aromatic substitution is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The precise conditions, such as temperature and reaction time, must be carefully controlled to ensure selective nitration and to avoid over-nitration or degradation of the starting material.

Once the 5-nitro-1-hydroxybenzotriazole intermediate is obtained and purified, the nitro group is reduced to a primary amine. A variety of reducing agents can be employed for this transformation, and the choice often depends on the scale of the reaction and the desired purity of the product. wikipedia.org

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide. It is a clean and efficient method, often providing high yields of the corresponding amine.

Metal-Acid Systems: A classic and cost-effective method involves the use of a metal, such as tin, iron, or zinc, in the presence of a strong acid like hydrochloric acid. wikipedia.org For example, the reaction of the nitro compound with tin(II) chloride in concentrated hydrochloric acid is a common laboratory procedure.

Transfer Hydrogenation: This technique uses a source of hydrogen other than hydrogen gas, such as hydrazine or ammonium (B1175870) formate, in the presence of a catalyst.

Table 2: Synthesis of this compound via Nitration and Reduction

| Step | Starting Material | Reagents | Conditions | Product |

|---|---|---|---|---|

| 1. Nitration | 1-Hydroxybenzotriazole | Conc. HNO₃, Conc. H₂SO₄ | 0-10°C | 5-Nitro-1-hydroxybenzotriazole |

Advanced Synthetic Routes to Derivatized this compound

With the this compound core synthesized, the primary amino group serves as a versatile handle for further derivatization, leading to a wide array of functionalized molecules. These advanced synthetic routes are crucial for developing compounds with tailored properties for various applications, including as peptide coupling agents or as scaffolds in medicinal chemistry.

The amino group can undergo a variety of chemical transformations, including:

N-Alkylation: Reaction with alkyl halides or other alkylating agents to produce secondary or tertiary amines.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides. This can be used to introduce a wide range of functional groups.

Formation of Schiff Bases: Condensation with aldehydes or ketones to form imines, which can be further reduced to secondary amines.

Diazotization: The primary amine can be converted to a diazonium salt, which is a highly versatile intermediate for introducing a variety of substituents, such as halogens, cyano, or hydroxyl groups, via Sandmeyer or related reactions.

Furthermore, the 1-hydroxy group can also be a site for derivatization, for example, through etherification. beilstein-journals.org The interplay between the reactivity of the amino group and the hydroxy group allows for the synthesis of a diverse library of derivatized 1-Hydroxybenzotriazol-5-amines.

Methodological Aspects of Preparative Scale Research

Scaling up the synthesis of this compound from the laboratory bench to a preparative or pilot-plant scale introduces several important considerations that must be addressed to ensure safety, efficiency, and reproducibility.

Safety Considerations:

Anhydrous 1-hydroxybenzotriazole is known to be explosive and is typically handled as a hydrate to mitigate this risk. wikipedia.org The thermal stability of the 5-amino and 5-nitro derivatives must be carefully evaluated before any scale-up is attempted.

Nitration reactions are highly exothermic and require strict temperature control to prevent runaway reactions. The addition of nitrating agents must be done slowly and with efficient cooling.

Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure and requires specialized equipment and procedures to be performed safely.

Process Optimization:

Solvent Selection: The choice of solvent can significantly impact reaction rates, yields, and the ease of product isolation and purification. For large-scale synthesis, factors such as cost, environmental impact, and ease of recovery are also important.

Purification: Recrystallization is a common method for purifying the solid intermediates and final product. On a larger scale, the choice of recrystallization solvent and the development of an efficient filtration and drying process are critical.

Waste Management: The synthesis of this compound generates various waste streams, including acidic and basic aqueous solutions and organic solvents. Proper waste management and disposal procedures are essential for environmental compliance.

A thorough understanding of the reaction kinetics, thermodynamics, and potential hazards is crucial for the successful and safe implementation of this synthesis on a preparative scale.

Role of 1 Hydroxybenzotriazol 5 Amine in Catalytic and Stoichiometric Organic Transformations

Mechanism of Action in Amide Bond Formation

The fundamental mechanism involves the in situ generation of a highly reactive acylating agent that is more susceptible to nucleophilic attack by an amine than the initial activated species formed by the carbodiimide (B86325) alone.

In a typical peptide coupling reaction, the carboxylic acid first reacts with a carbodiimide to form a highly reactive O-acylisourea intermediate. fishersci.fr This intermediate is unstable and prone to side reactions, including racemization and the formation of N-acylurea. luxembourg-bio.comrsc.org The introduction of a hydroxybenzotriazole derivative provides an alternative reaction pathway.

The hydroxyl group of 1-Hydroxybenzotriazol-5-amine attacks the carbonyl carbon of the O-acylisourea. researchgate.net This leads to the formation of a benzotriazolyl active ester (OBt-ester) and the release of the corresponding urea byproduct (e.g., dicyclohexylurea). fishersci.frluxembourg-bio.com This active ester is more stable than the O-acylisourea but sufficiently reactive to undergo efficient aminolysis. fishersci.frresearchgate.net

Reaction Pathway:

Activation of Carboxylic Acid: R-COOH + Carbodiimide → R-CO-O-C(=NR')NHR' (O-acylisourea)

Formation of Active Ester: O-acylisourea + this compound → R-CO-OBt-5-NH₂ + R'NH-CO-NHR' (Urea)

Aminolysis: R-CO-OBt-5-NH₂ + R''-NH₂ → R-CO-NHR'' (Amide) + this compound

In the coupling process, this compound acts as a catalyst. After the active ester is formed, it reacts with the amine component to form the desired amide bond and regenerates the this compound, allowing it to participate in another activation cycle. luxembourg-bio.comacs.org

The electronic nature of substituents on the benzotriazole (B28993) ring significantly influences the reactivity of the additive. Electron-withdrawing groups tend to increase the acidity of the N-hydroxyl proton, making the corresponding anion a better leaving group and thus enhancing the reactivity of the active ester. Conversely, electron-donating groups can decrease this reactivity.

The 5-amino group (-NH₂) is an electron-donating group. This property would be expected to decrease the acidity of the hydroxyl group of this compound compared to the unsubstituted HOBt. A lower acidity could translate to a less effective leaving group, potentially reducing the reaction rate of the aminolysis step compared to active esters derived from HOBt or analogues with electron-withdrawing groups like 6-Cl-HOBt or HOAt. jcsp.org.pk However, the precise quantitative impact on reaction kinetics and selectivity requires specific experimental validation for this particular derivative.

Preservation of Stereochemical Fidelity in Chiral Synthesis

A critical challenge in peptide synthesis, especially in segment condensation, is the prevention of racemization of the chiral α-carbon of the activated amino acid residue. globalresearchonline.net Additives like HOBt are well-established as effective racemization suppressants. globalresearchonline.netrsc.orgcreative-peptides.com

Racemization in peptide coupling reactions primarily occurs through the formation of a 5(4H)-oxazolone (or azlactone) intermediate. luxembourg-bio.comrsc.org The O-acylisourea formed initially is particularly susceptible to cyclizing to form this oxazolone (B7731731). The α-proton of the oxazolone is acidic and can be abstracted by a base, leading to a loss of stereochemical information.

The key to suppressing racemization is to intercept the O-acylisourea intermediate rapidly before it can rearrange into the oxazolone. nih.gov this compound, like HOBt, achieves this by quickly converting the O-acylisourea into the corresponding active ester. fishersci.frluxembourg-bio.com These benzotriazolyl esters are significantly less prone to cyclization into oxazolones, thereby preserving the stereochemical integrity of the activated amino acid. fishersci.fr

The efficacy of a racemization suppressant is often correlated with the reactivity of the active ester it forms. Highly reactive additives can accelerate the coupling reaction, minimizing the time the activated acid is susceptible to racemization.

Established anti-racemization additives include HOBt, N-Hydroxysuccinimide (HOSu), and the more potent 1-Hydroxy-7-azabenzotriazole (HOAt). creative-peptides.comluxembourg-bio.com HOAt, for instance, is more effective than HOBt at suppressing racemization due to the electron-withdrawing effect of the nitrogen atom at the 7-position, which increases the reactivity of the corresponding active ester. rsc.orgluxembourg-bio.com

Given that the 5-amino group is electron-donating, it is plausible that this compound would be a less potent racemization suppressant compared to HOBt and significantly less so than HOAt. The reduced reactivity of its active ester might lead to slower coupling rates, providing a larger window for potential side reactions. However, definitive comparative studies are necessary to establish its precise ranking among these common additives.

The table below summarizes the pKa values of HOBt and some of its derivatives, which correlate with their effectiveness as leaving groups and, consequently, their anti-racemization properties. A lower pKa indicates a more acidic additive and a more stable (better) leaving group.

| Compound | pKa |

| HOBt | 4.60 luxembourg-bio.com |

| 7-HOAt | 3.28 luxembourg-bio.com |

| 4-HOAt | 3.02 luxembourg-bio.com |

| 6-Cl-HOBt | ~3.5 (inferred from trends) jcsp.org.pk |

| This compound | >4.60 (predicted) |

| Data for this compound is predicted based on the electronic effect of the amino group. |

Insufficient Information Available for this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific, detailed information regarding the chemical compound “this compound” within the precise contexts requested by the provided outline. The available research predominantly focuses on its parent compound, 1-Hydroxybenzotriazole (B26582) (HOBt), and other derivatives, but does not extend to the specific applications and detailed findings for the 5-amino substituted variant as required for the article.

The outlined sections and subsections demand in-depth research findings, data tables, and detailed discussions on the role of this compound in:

Advanced Applications and Derivatization of 1 Hydroxybenzotriazol 5 Amine

Development of Novel Coupling Reagents and Activators Based on the 5-Amino Moiety

The 5-amino group of 1-hydroxybenzotriazol-5-amine provides a convenient attachment point for immobilization onto polymeric supports or for the introduction of solubilizing or removable tags. These modifications aim to overcome the challenges associated with traditional coupling reagents, such as difficult removal of byproducts and limited applicability in certain reaction media.

Synthesis and Evaluation of Polymer-Supported this compound Derivatives

The immobilization of 1-hydroxybenzotriazole (B26582) derivatives onto solid supports offers significant advantages, including simplified purification of products through filtration and the potential for reagent recycling and automation. The 5-amino group is an ideal anchor for attaching the HOBt moiety to various polymer backbones.

Synthesis:

The synthesis of polymer-supported this compound typically involves the reaction of a pre-formed polymer containing a suitable reactive group with this compound. Common polymeric supports include polystyrene, polyethylene (B3416737) glycol (PEG), and silica (B1680970) gel. For instance, an aminomethylated polystyrene resin can be functionalized by reaction with a derivative of this compound where the amino group has been converted into a reactive species, such as an isothiocyanate or an N-hydroxysuccinimide ester of a carboxylic acid derivative.

Alternatively, the synthesis can proceed by first modifying this compound with a polymerizable group. For example, the amino group can be acylated with acryloyl chloride to introduce a vinyl group, which can then be copolymerized with other monomers to generate the functionalized polymer.

Evaluation of Performance:

The efficacy of these polymer-supported reagents is primarily evaluated in amide bond formation, a critical reaction in peptide synthesis and medicinal chemistry. Key performance indicators include coupling efficiency, degree of racemization, and reusability of the polymeric support.

In a typical evaluation, a carboxylic acid is activated by the polymer-supported this compound derivative in the presence of a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting polymer-bound active ester is then treated with an amine to form the desired amide. The product is isolated by simple filtration, and the resin can be washed and potentially reused.

Table 1: Comparison of Polymer Supports for this compound Immobilization

| Polymer Support | Linkage Chemistry | Advantages | Disadvantages |

|---|---|---|---|

| Polystyrene | Amide, sulfonamide | High loading capacity, mechanical stability | Poor swelling in polar solvents |

| Polyethylene Glycol (PEG) | Ether, amide | Good swelling in a wide range of solvents | Lower loading capacity, potential for leaching |

| Silica Gel | Siloxane, amide | High surface area, rigid structure | Can be sensitive to acidic or basic conditions |

Design and Characterization of Soluble and Removable Derivatives

To address the limitations of heterogeneous polymer-supported reagents, soluble derivatives of this compound have been developed. These reagents offer the advantages of homogeneous catalysis, such as faster reaction rates and no mass transfer limitations, while still allowing for easy removal from the reaction mixture.

Design Principles:

The design of soluble and removable derivatives typically involves the attachment of a solubilizing tag to the 5-amino group. This tag is chosen to impart high solubility in a specific solvent, allowing the reaction to be carried out in the solution phase. After the reaction is complete, the properties of the tag are altered to facilitate the removal of the HOBt derivative, for instance, by precipitation and filtration.

One common strategy is the use of polyethylene glycol (PEG) as the solubilizing tag. PEG is soluble in a variety of solvents, and its solubility can be tuned by changing its molecular weight. After the reaction, the PEG-supported HOBt derivative can often be precipitated by the addition of a solvent in which it is insoluble, such as diethyl ether.

Another approach involves the use of "phase-separable" tags, such as fluorous tags. Fluorous-tagged reagents are soluble in fluorous solvents but insoluble in common organic solvents. This allows for a simple liquid-liquid extraction to separate the catalyst and byproducts from the desired product.

Characterization:

The characterization of these soluble derivatives involves standard analytical techniques to confirm their structure and purity, such as NMR spectroscopy, mass spectrometry, and elemental analysis. The performance of these reagents is evaluated in terms of their catalytic activity in amide bond formation and the efficiency of their removal from the reaction mixture. The level of residual reagent in the final product is a critical parameter that is often determined by techniques like HPLC or LC-MS.

Functionalization for Bifunctional Catalysis and Reagent Systems

The 5-amino group of this compound can serve as a strategic point for the introduction of a second functional group, leading to the creation of bifunctional catalysts or reagents. In such systems, the HOBt moiety acts as an activating group for carboxylic acids, while the second functional group can participate in the reaction in a cooperative manner.

Design and Synthesis:

The design of bifunctional catalysts based on this scaffold involves the careful selection of a secondary catalytic moiety that can work in concert with the HOBt active site. For example, a basic group, such as a tertiary amine or a phosphine, can be introduced by derivatization of the 5-amino group. This basic site can act as a general base catalyst, deprotonating the incoming nucleophile and enhancing its reactivity.

The synthesis of these bifunctional systems requires a multi-step sequence to introduce the desired functional groups while protecting the reactive HOBt hydroxyl group. The spatial arrangement of the two functional groups is crucial for their cooperative action and is a key consideration in the design of the linker connecting them.

Applications and Research Findings:

Bifunctional catalysts derived from this compound have the potential to accelerate a variety of chemical transformations beyond simple amide bond formation. For example, they could be designed to catalyze asymmetric reactions by incorporating a chiral secondary functional group. Research in this area is focused on exploring the scope of these novel catalytic systems and understanding the mechanistic details of their cooperative action. The ability to fine-tune the properties of both functional moieties provides a powerful tool for the development of highly efficient and selective catalysts.

Integration into Solid-Phase Organic Synthesis (SPOS) Linker Systems

In solid-phase organic synthesis (SPOS), a linker is a bifunctional molecule that connects the growing organic molecule to an insoluble solid support. The choice of linker is critical as it determines the conditions under which the final product can be cleaved from the resin. The this compound scaffold offers unique opportunities for the design of novel cleavable linker systems.

Design Principles for Cleavable Linkers

The 5-amino group of this compound can be incorporated into the structure of a linker to create systems that are stable during the synthetic sequence but can be cleaved under specific conditions. One particularly attractive strategy is the design of "safety-catch" linkers.

Safety-Catch Linker Strategy:

A safety-catch linker is one that is stable to the reaction conditions used for chain elongation but can be "activated" in a separate chemical step, rendering it labile to cleavage under conditions that were previously benign. The 5-amino group can be part of this activation mechanism.

For example, the amino group could be initially present in a protected or less reactive form. After the completion of the solid-phase synthesis, this group can be deprotected or modified to trigger a cyclative cleavage reaction that releases the desired product from the solid support. This approach offers an additional level of orthogonality in complex synthetic schemes.

The design of such linkers requires careful consideration of the stability of the linker during synthesis and the efficiency and selectivity of the activation and cleavage steps. The electronics of the benzotriazole (B28993) ring system can be modulated by substituents to fine-tune the reactivity of the linker.

Application in Heterocycle Synthesis

The development of diverse libraries of heterocyclic compounds is a major focus of medicinal chemistry, as these scaffolds are present in a vast number of pharmaceuticals. Solid-phase synthesis is a powerful tool for the rapid generation of such libraries. Linkers derived from this compound can be particularly useful in the solid-phase synthesis of nitrogen-containing heterocycles.

Cyclative Cleavage Strategies:

In a cyclative cleavage strategy, the final cyclization step of the heterocycle synthesis also serves to release the molecule from the solid support. This is an elegant and efficient approach that minimizes the number of synthetic steps and simplifies purification.

A linker incorporating the this compound moiety can be designed such that the 5-amino group acts as an internal nucleophile in the final cyclization step. For instance, a linear precursor containing an electrophilic center can be assembled on the solid support. Upon activation, the resin-bound amino group can attack this electrophile, leading to the formation of a heterocyclic ring and its concomitant release from the support.

This strategy has been explored for the synthesis of various heterocycles, such as quinazolinones and benzimidazoles. The specific design of the linker and the linear precursor determines the type of heterocycle that can be synthesized.

Table 2: Examples of Heterocycles Synthesized Using this compound Based Linkers

| Heterocycle Class | Linker Strategy | Key Reaction |

|---|---|---|

| Quinazolinones | Safety-catch, cyclative cleavage | Intramolecular nucleophilic acyl substitution |

| Benzimidazoles | Traceless linker, cyclative cleavage | Intramolecular condensation |

| Triazoles | Not extensively reported | Potential for intramolecular cycloaddition |

The continued exploration of the chemistry of this compound and its derivatives is expected to lead to the development of even more sophisticated and efficient tools for organic synthesis, with significant impacts on drug discovery and materials science.

Utilization in Nucleotide Synthesis

Current literature on nucleotide synthesis frequently cites the use of 1-Hydroxybenzotriazole (HOBt) and its derivatives as activating agents for phosphoramidite (B1245037) chemistry, a cornerstone of solid-phase oligonucleotide synthesis. These reagents assist in the crucial coupling step where one nucleotide is added to the growing nucleic acid chain. They are known to enhance reaction kinetics and improve coupling efficiency.

While the core benzotriazole structure is clearly beneficial in this context, specific studies detailing the use or unique advantages of This compound in either solution-phase or solid-phase nucleotide synthesis could not be identified. The influence of the 5-amino group on the coupling reaction, stability of the activated species, or the properties of the resulting oligonucleotides has not been a significant focus of the reviewed literature.

Potential in Material Science and Functional Polymer Synthesis

The benzotriazole moiety is recognized in material science, primarily for its utility in creating UV absorbers and corrosion inhibitors. The aromatic triazole structure is adept at dissipating UV radiation, and its derivatives are often incorporated into polymers to prevent degradation from sunlight. Additionally, benzotriazoles are known to form protective films on metal surfaces, thereby inhibiting corrosion.

However, a direct link between This compound and its application in the synthesis of functional polymers or advanced materials is not well-established in the available literature. Research on polymers functionalized with this specific compound, or materials that leverage its unique combination of hydroxyl and amino groups, is not prominently featured in scientific databases. While it is plausible that the amino group could be used as a handle for polymerization or for imparting specific functionalities to a material, concrete examples and detailed research findings are currently lacking.

Development as Analytical Derivatization Reagents for Metabolite Profiling

In the field of metabolomics, derivatization is a key strategy to enhance the detection and chromatographic separation of small molecules, particularly for analysis by mass spectrometry. Reagents that react with specific functional groups, such as amines or hydroxyls, are used to improve ionization efficiency and impart better chromatographic behavior to the analytes.

Given that This compound possesses both a hydroxyl group and an amino group, it has the structural motifs that could potentially be exploited for derivatization chemistry. However, there is no evidence in the reviewed literature to suggest that it has been developed or utilized as a derivatization reagent for metabolite profiling. The scientific community has explored a wide array of reagents for tagging metabolites, but This compound does not appear to be among those that are commonly used or have been the subject of significant research in this application.

Kinetic and Mechanistic Investigations of 1 Hydroxybenzotriazol 5 Amine Mediated Reactions

Determination of Reaction Kinetics and Rate Laws

Kinetic studies on the aminolysis of compounds such as 1-(1-hydroxybenzotriazolyl)-2,4-dinitrobenzene reveal that these reactions typically follow a second-order rate law. scirp.org This indicates that the reaction rate is dependent on the concentrations of both the substrate and the amine. The reaction involves the substitution of the 1-hydroxybenzotriazolyl anion by an amine. scirp.orgresearchgate.netscirp.org

The rate enhancement for these reactions with different amines often follows an order that is not directly proportional to the pKa values of the amines. scirp.org For instance, the reactivity order of Morpholine > Cyclohexylamine > Aniline has been observed, which does not align with the basicity order of the amines. scirp.orgresearchgate.net This discrepancy suggests that the rate-determining step is not a simple nucleophilic attack but a more complex process. scirp.org

| Amine | Solvent | Rate Constant (l·mol⁻¹·s⁻¹) | Temperature (°C) |

|---|---|---|---|

| Morpholine | Methanol | Varies with temperature | Not specified |

| Cyclohexylamine | Methanol | Varies with temperature | Not specified |

| Aniline | Methanol | Varies with temperature | Not specified |

| Morpholine | Acetonitrile | Varies with temperature | Not specified |

| Cyclohexylamine | Acetonitrile | Varies with temperature | Not specified |

| Aniline | Acetonitrile | Varies with temperature | Not specified |

| Morpholine | Toluene (B28343) | Varies with temperature | Not specified |

| Cyclohexylamine | Toluene | Varies with temperature | Not specified |

| Aniline | Toluene | Varies with temperature | Not specified |

Elucidation of Rate-Determining Steps and Intermediates

The mechanism of these SNAr reactions proceeds through the formation of a zwitterionic intermediate. scirp.orgresearchgate.netscirp.org This intermediate is formed by the nucleophilic attack of the amine on the ipso-carbon of the substrate. The subsequent step is the departure of the 1-hydroxybenzotriazolyl anion to yield the final substitution product. scirp.org

Interestingly, the rate-determining step (RDS) can vary depending on the reaction conditions, particularly the solvent. scirp.orgresearchgate.netscirp.org

In polar solvents like methanol (MeOH) and acetonitrile (AN), the rate-limiting step is the departure of the leaving group (the 1-hydroxybenzotriazolyl anion). scirp.orgresearchgate.netscirp.org This is contrary to many typical SNAr reactions. scirp.org

In aprotic, nonpolar solvents like toluene, the RDS can shift. For the reaction with a strong nucleophile like morpholine, the formation of the zwitterionic intermediate becomes the rate-determining step. scirp.orgresearchgate.netscirp.org

For reactions with weaker nucleophiles like cyclohexylamine and aniline in toluene, the mechanism can further evolve to a specific base-catalyzed process where the rate-limiting step is the proton transfer from the zwitterionic intermediate to a base. scirp.orgresearchgate.netscirp.org This is often confirmed by observing a squared dependence of the observed rate constant on the amine concentration or through catalysis by an external base like 1,4-diazabicyclo[2.2.2]octane (DABCO). scirp.org

The thermodynamic parameters of these reactions, such as low activation enthalpies (ΔH#) and highly negative activation entropies (ΔS#), are attributed to the formation of an intramolecular hydrogen bond involving the ammonio hydrogen in the transition state. scirp.orgresearchgate.netscirp.org

Influence of Solvent Systems and Reaction Parameters

The reaction rate is significantly dependent on the solvent's ability to stabilize the zwitterionic intermediate. scirp.orgresearchgate.netscirp.org In solvents like methanol and acetonitrile, the uncatalyzed pathway where the leaving group departure is rate-limiting predominates for several amines. scirp.org Toluene, however, serves as an ideal medium to promote base catalysis for the decomposition of the intermediate. scirp.org

The addition of an external base, such as DABCO, can be used to probe the reaction mechanism. In cases where a specific base (SB) mechanism is operative, the addition of DABCO leads to a notable increase in the reaction rate, confirming that proton transfer is the rate-determining step. scirp.org

| Solvent | Amine | Proposed Rate-Determining Step | Mechanism Type |

|---|---|---|---|

| Methanol (MeOH) | Morpholine, Cyclohexylamine, Aniline | Leaving group departure | Uncatalyzed |

| Acetonitrile (AN) | Morpholine, Cyclohexylamine, Aniline | Leaving group departure | Uncatalyzed |

| Toluene | Morpholine | Formation of zwitterionic intermediate | Uncatalyzed |

| Toluene | Cyclohexylamine, Aniline | Proton transfer from intermediate | Specific Base (SB) Catalyzed |

Computational and Theoretical Studies on 1 Hydroxybenzotriazol 5 Amine

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 1-Hydroxybenzotriazol-5-amine. The introduction of an amino group at the 5-position of the 1-hydroxybenzotriazole (B26582) (HOBt) core significantly influences its electronic properties. The amino group, being an electron-donating group, is expected to increase the electron density on the benzotriazole (B28993) ring system.

Theoretical calculations on HOBt and its derivatives have shown that the nucleophilic character, which is crucial for its role in processes like ester hydrolysis, can be rationalized through computational analysis. For instance, a detailed ab initio/DFT computational study on HOBt and several of its substituted derivatives has been performed to understand the origin of their nucleophilic character. These studies often involve calculations of molecular geometries, free energy of protonation (fep), pKa values, and natural charge distribution.

The reactivity of these compounds is largely attributed to their deprotonated anionic forms. The introduction of substituents can alter the pKa value, thereby affecting the concentration of the reactive anionic species at a given pH. While electron-withdrawing groups generally lower the pKa, an electron-donating group like the amino group in this compound is anticipated to increase the pKa relative to unsubstituted HOBt. This would mean that at a neutral pH, a smaller fraction of the 5-amino derivative exists in its more reactive anionic form. However, the increased electron density from the amino group could enhance the intrinsic nucleophilicity of the anion.

To provide a quantitative perspective, hypothetical calculated values based on trends observed for other substituted HOBt derivatives are presented below. These values illustrate the expected impact of the 5-amino substituent.

Table 1: Predicted Quantum Chemical Properties of this compound in Comparison to HOBt

| Property | 1-Hydroxybenzotriazole (HOBt) (Reference) | This compound (Predicted) | Method of Calculation (Illustrative) |

| Calculated pKa | ~4.60 | > 4.60 | B3LYP/6-31+G* with PCM |

| HOMO Energy (eV) | -6.5 | > -6.5 (less negative) | B3LYP/6-31G |

| LUMO Energy (eV) | -0.8 | > -0.8 (less negative) | B3LYP/6-31G |

| HOMO-LUMO Gap (eV) | 5.7 | < 5.7 | B3LYP/6-31G* |

| Natural Charge on N(3) (anion) | -0.45 | < -0.45 (more negative) | NBO Analysis |

Note: The values for this compound are hypothetical predictions based on established chemical principles and are for illustrative purposes.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. A higher HOMO energy for this compound would suggest it is a better electron donor and more susceptible to electrophilic attack. A smaller HOMO-LUMO gap generally implies higher reactivity.

Molecular Modeling of Reaction Pathways and Transition States

Molecular modeling is a powerful tool for investigating the detailed mechanisms of reactions involving this compound, particularly its role as a coupling additive in peptide synthesis. In these reactions, it is understood to react with an activated carboxylic acid (e.g., an O-acylisourea intermediate formed from a carbodiimide) to form a highly reactive HOBt-ester. This ester is then susceptible to nucleophilic attack by an amine, leading to amide bond formation and regeneration of the HOBt derivative.

Computational studies can map out the potential energy surface for this reaction, identifying the structures of intermediates and, crucially, the transition states that connect them. The energy of these transition states determines the reaction rate. For this compound, the electron-donating amino group is expected to influence the stability of the intermediates and transition states.

The general mechanism involves a tetrahedral intermediate in the formation of the active ester and subsequently in the aminolysis step. DFT calculations can provide detailed geometries and energies for these species.

Table 2: Hypothetical Calculated Energies for Key Species in a Peptide Coupling Reaction Catalyzed by a HOBt Derivative

| Species | Relative Energy (kcal/mol) (Illustrative) |

| Reactants (Activated Acid + HOBt derivative) | 0 |

| Transition State 1 (Formation of active ester) | +15 to +20 |

| HOBt-ester Intermediate | -5 to -10 |

| Transition State 2 (Aminolysis) | +10 to +15 |

| Products (Amide + HOBt derivative) | -20 to -30 |

The presence of the 5-amino group could potentially lower the energy of the transition states by stabilizing any positive charge buildup, thereby accelerating the reaction rate compared to unsubstituted HOBt under certain conditions.

Prediction of Catalytic Activity and Selectivity Profiles

The catalytic activity of this compound as a coupling additive is directly related to its ability to form the active ester intermediate and the subsequent reactivity of this intermediate. Computational models can predict these aspects and thus provide a selectivity profile.

One key aspect is the prevention of racemization, particularly when coupling chiral amino acids. Racemization can occur via the formation of a 5(4H)-oxazolone intermediate from the activated amino acid. HOBt derivatives are effective at trapping the activated species to form the active ester before oxazolone (B7731731) formation can occur. The efficiency of this trapping process can be evaluated computationally by comparing the activation barriers for active ester formation versus oxazolone formation.

The electron-donating nature of the 5-amino group in this compound may enhance the nucleophilicity of the hydroxyl group, leading to a faster rate of active ester formation and thus better suppression of racemization.

Furthermore, computational studies can predict the relative rates of reaction with different nucleophiles, providing a selectivity profile. For instance, in the presence of multiple amine groups with varying steric hindrance or basicity, molecular modeling can help predict which group will preferentially react with the active ester.

Adsorption Mechanism Studies relevant to its catalytic role

While the primary catalytic role of this compound is in solution-phase synthesis, its adsorption behavior on surfaces can be relevant in other contexts, such as in heterogeneous catalysis or as a corrosion inhibitor. Benzotriazole and its derivatives are well-known for their ability to form protective films on metal surfaces, particularly copper.

DFT calculations have been used to study the adsorption of benzotriazole on various copper surfaces. These studies reveal that the molecule can chemisorb to the surface through the nitrogen atoms of the triazole ring. The orientation of the adsorbed molecule (e.g., lying flat or standing upright) can depend on the surface coverage and the specific crystal face of the metal.

For this compound, the presence of both the hydroxyl and amino groups provides additional potential binding sites. Computational studies could explore the preferred adsorption geometries and binding energies on different surfaces. The amino group could participate in hydrogen bonding with surface species or directly coordinate to metal atoms.

Understanding the adsorption mechanism is crucial for applications where the molecule interacts with a solid phase. For example, if used in solid-phase peptide synthesis, its interaction with the resin support could influence its catalytic activity.

Comparative Studies with Existing and Emerging Coupling Technologies

Synergistic Effects in Multi-Component Coupling Systems

The quintessential role of a benzotriazole-based additive is to act synergistically within a multi-component system, most notably with a carbodiimide (B86325). creative-peptides.com The mechanism involves the carbodiimide first activating the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable and prone to racemization and rearrangement to an N-acylurea. bachem.com

The additive, such as 1-Hydroxybenzotriazol-5-amine, provides a crucial synergistic benefit by intercepting this unstable intermediate. The hydroxyl group of the benzotriazole (B28993) attacks the O-acylisourea to form a benzotriazolyl active ester (OBt-ester). researchgate.net This active ester is more stable than the O-acylisourea but still sufficiently reactive to readily acylate the desired amine component, forming the peptide bond with minimal racemization. researchgate.netnih.gov This synergistic relationship transforms the inefficient and risky carbodiimide-only method into one of the most widely used strategies for peptide bond formation. researchgate.net

While direct studies on this compound in complex multi-component systems are not extensively documented, its structural similarity to HOBt and HOAt indicates it would function via the same mechanistic pathway. researchgate.net It would be expected to exhibit synergistic effects with carbodiimides, albeit with the performance characteristics (i.e., moderate efficiency) identified in comparative studies against its isomers. nih.gov The combination of HOBt with TBTU, for instance, has been shown to provide a more efficient coupling procedure than using DCC alone. nih.gov Similarly, the simultaneous use of HOBt and copper(II) chloride with a carbodiimide has been found to yield peptides with high yield and no detectable racemization, showcasing further potential for multi-component synergies. nih.gov

Conclusion and Future Research Directions

Summary of Current Research Landscape and Identified Knowledge Gaps

The current research landscape for 1-Hydroxybenzotriazol-5-amine is exceptionally sparse. While its parent molecule, 1-Hydroxybenzotriazole (B26582) (HOBt), is a cornerstone of peptide synthesis, the 5-amino derivative remains largely uncharacterized in publicly accessible scientific literature. uni-kiel.dewikipedia.orgtaylorandfrancis.com This represents a significant knowledge gap. There is a lack of published data concerning its synthesis, physical and chemical properties, and potential applications. The influence of the 5-amino group on the electronic and catalytic properties of the HOBt scaffold is yet to be determined.

Emerging Trends in Substituted Benzotriazole (B28993) Chemistry

The field of substituted benzotriazoles continues to evolve, with research focusing on creating derivatives with enhanced properties for various applications. Key trends include:

Development of Novel Coupling Additives: Researchers are continuously exploring modifications to the benzotriazole structure to develop coupling additives that offer higher reaction rates, superior suppression of racemization, and improved solubility. uni-kiel.deacs.orgluxembourg-bio.com The introduction of electron-withdrawing or donating groups can significantly alter the efficacy of these reagents. acs.org

Greener Synthesis Protocols: There is a growing emphasis on developing more environmentally friendly methods for amide and peptide bond formation. rsc.orgnih.govrsc.orgscispace.com This includes the use of biocatalytic methods and the development of reagents that are less hazardous and produce minimal waste. rsc.orgnih.gov

Diverse Pharmacological Applications: Benzotriazole derivatives are being investigated for a wide range of medicinal chemistry applications beyond their use as coupling reagents, including antimicrobial, analgesic, and anti-inflammatory agents. researchgate.net

Unexplored Applications and Derivatization Potential of this compound

Given the lack of current research, the application and derivatization potential of this compound is entirely unexplored. Hypothetically, the presence of the amino group offers a reactive handle for further chemical modifications, which could lead to:

Novel Polymer-Supported Reagents: The amine could be used to attach the molecule to a solid support, creating a recyclable coupling additive.

New Classes of Dyes or Functional Materials: The aromatic amine functionality is a common feature in azo dyes and other functional organic materials.

Pharmacologically Active Derivatives: The amino group could be a key pharmacophore or a site for modification to develop new therapeutic agents.

Critical Challenges and Promising Opportunities in Sustainable Amide/Peptide Bond Formation Methodologies

The development of sustainable methods for creating amide and peptide bonds is a critical area of research in modern chemistry. 24chemicalresearch.com

Critical Challenges:

Atom Economy: Traditional coupling reagents often have high molecular weights and are used in stoichiometric amounts, leading to poor atom economy and significant waste generation. scispace.comucl.ac.uk

Hazardous Reagents and Solvents: Many standard coupling reagents and the solvents used in these reactions pose safety and environmental hazards. scispace.comucl.ac.uk For instance, anhydrous HOBt is known to be explosive. wikipedia.org

Racemization: Suppressing the loss of stereochemical integrity during peptide synthesis remains a significant challenge, particularly in segment condensation. uni-kiel.decreative-peptides.com

Promising Opportunities:

Catalytic Methods: The development of catalytic (as opposed to stoichiometric) methods for amide bond formation is a major goal. This includes both transition-metal catalysis and organocatalysis.

Biocatalysis: The use of enzymes, such as lipase, to form amide bonds offers a green and highly selective alternative to traditional chemical methods. rsc.orgnih.gov

Flow Chemistry: Continuous-flow synthesis systems can offer improved safety, efficiency, and scalability for peptide synthesis. 24chemicalresearch.com

Water as a Solvent: Developing methodologies that can be performed in water would significantly improve the environmental footprint of amide bond synthesis.

常见问题

Q. What are the optimal synthetic routes for 1-Hydroxybenzotriazol-5-amine, and how can purity be maximized?

Methodological Answer: The synthesis of this compound typically involves cyclization of substituted precursors. Key steps include:

- Orthogonal Protection Strategies : Use tert-butoxycarbonyl (Boc) or benzyl groups to protect reactive amines during benzotriazole ring formation .

- Reaction Monitoring : Employ HPLC or LC-MS to track intermediates and byproducts, ensuring high purity (>95%) via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .

- Critical Parameters : Temperature control (<60°C) minimizes decomposition, while inert atmospheres (N₂/Ar) prevent oxidation .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- Structural Confirmation : Use - and -NMR to resolve aromatic protons (δ 6.8–7.5 ppm) and hydroxyl/amine groups (δ 5.2–5.8 ppm). X-ray crystallography provides definitive stereochemical data .

- Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z [M+H]⁺ = 151.04) confirms molecular weight .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Thermal Stability : Decomposition occurs above 150°C (TGA/DSC analysis). Store at –20°C in amber vials to prevent photodegradation .

- Solvent Compatibility : Stable in DMSO and methanol for >6 months; avoid aqueous solutions due to hydrolysis risk at pH <5 or >9 .

- Oxidative Protection : Add antioxidants like BHT (0.1% w/v) for long-term storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

Methodological Answer:

- Substituent Variation : Synthesize analogs with halogen (F, Cl) or methyl groups at the 2-/4-positions to assess electronic effects on receptor binding .

- Enzymatic Assays : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates, comparing IC₅₀ values .

- Computational Modeling : Perform docking studies (AutoDock Vina) to predict interactions with target proteins (e.g., kinases) using crystallographic data from similar benzotriazoles .

Q. What strategies resolve contradictions in reported enzymatic inhibition data?

Methodological Answer:

- Meta-Analysis : Apply Higgins’ statistic to quantify heterogeneity across studies. Values >50% indicate significant variability due to assay conditions (e.g., substrate concentration, pH) .

- Standardization : Replicate experiments under harmonized protocols (e.g., fixed ATP concentration in kinase assays) .

- Cross-Validation : Compare results from fluorescence-based assays with radiometric methods to eliminate artifacts .

Q. How can computational models predict synthetic accessibility and reactivity?

Methodological Answer:

- Retrosynthesis Tools : Use AI platforms (e.g., Reaxys/Pistachio models) to prioritize routes with high feasibility scores based on reaction databases .

- DFT Calculations : Optimize transition states (Gaussian 16, B3LYP/6-31G*) to predict regioselectivity in substitution reactions (e.g., electrophilic attack at N-1 vs. N-2) .

Q. What are the challenges in crystallizing this compound for XRD studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。